Lipophilicity (XlogP) Comparison: 5-Propoxy vs. 5-Methoxy and 5-Chloro Analogs
The 5-propoxy substitution confers a significantly higher calculated lipophilicity (XlogP = 2.8) compared to the 5-methoxy analog (XlogP = 1.7) and the 5-chloro analog (XlogP = 2.3), as determined by standard cheminformatics predictions . This quantified difference in partition coefficient directly impacts the compound's ability to permeate biological membranes and its overall distribution profile in in vitro and in vivo systems.
| Evidence Dimension | Calculated Partition Coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.8 |
| Comparator Or Baseline | 2-Hydroxy-5-methoxyacetophenone (XlogP = 1.7) and 2-Hydroxy-5-chloroacetophenone (XlogP = 2.3) |
| Quantified Difference | +1.1 (vs. 5-methoxy); +0.5 (vs. 5-chloro) |
| Conditions | In silico calculation using standard algorithm (e.g., ChemAxon) |
Why This Matters
This difference in lipophilicity is critical for applications requiring specific logD ranges for membrane permeability, target engagement, or ADME property optimization, making the propoxy derivative a distinct and non-interchangeable tool for SAR studies.
